Cas no 796851-30-4 (2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
796851-30-4 structure
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4
C14H17BO3
244.093984365463
MFCD11841067
556571
43811031

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzofuran,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
    • Benzofuran-3-boronic acid pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • 2-(Benzo[b]furan-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • MB10061
    • F12839
    • AKOS016008040
    • CS-0174206
    • J-506222
    • 796851-30-4
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • Benzofuranboronic acid pinacol ester
    • 3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZOFURAN
    • JSWDWMBIBSINSL-UHFFFAOYSA-N
    • AS-47245
    • MFCD11841067
    • benzofuran-3-ylboronic acid pinacol ester
    • SCHEMBL1988244
    • FT-0758793
    • DTXSID70656417
    • DB-075607
    • +Expand
    • MFCD11841067
    • JSWDWMBIBSINSL-UHFFFAOYSA-N
    • 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9H,1-4H3
    • O1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • 244.12700
  • 0
  • 3
  • 1
  • 244.1270746g/mol
  • 18
  • 313
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 31.6Ų

Experimental Properties

  • 2.73200
  • 31.60000

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0057RS-250mg
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
796851-30-4 98%
250mg
$138.00 2024-04-21
A2B Chem LLC
AC42552-250mg
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
796851-30-4 98%
250mg
$63.00 2024-04-19
abcr
AB274628-1 g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%; .
796851-30-4 97%
1 g
€299.40 2023-07-20
Alichem
A019094178-5g
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4 95%
5g
$664.00 2023-09-01
Ambeed
A680346-250mg
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4 98%
250mg
$172.0 2024-07-24
Apollo Scientific
OR16510-250mg
Benzo[b]furan-3-boronic acid, pinacol ester
796851-30-4 98%
250mg
£133.00 2024-05-24
Chemenu
CM137492-250mg
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4 95%
250mg
$70 2024-07-23
eNovation Chemicals LLC
K08239-1g
2-(benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4 >95%
1g
$199 2022-05-20
TRC
B415583-50mg
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
796851-30-4
50mg
$ 50.00 2022-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0101P-1g
Benzofuran-3-boronic acid pinacol ester
796851-30-4 97%
1g
1679.12CNY

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether ;  overnight, rt
Reference
Hydrogenation of Borylated Arenes
Wollenburg, Marco; et al, Angewandte Chemie, 2019, 58(20), 6549-6553

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ;  24 h, 90 °C
Reference
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 5′-[4-amino-3,5-bis(1-meth… Solvents: Heptane ;  24 h, 100 °C; 100 °C → rt; 5 min
Reference
Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning
Wu, Xiaowei ; et al, Journal of the American Chemical Society, 2018, 140(47), 16124-16133

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Reference
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
Reference
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2,2′-Bis(2-oxazoline) Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt
Reference
C-H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen
Miller, Susanne L.; et al, Organic Letters, 2019, 21(16), 6388-6392

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)[(1,2,5,6-η)-1,5-cyclooctadiene]- (mesoporous organosilica supported) Solvents: Cyclohexane ;  12 h, 80 °C
Reference
Iridium-bipyridine periodic mesoporous organosilica catalyzed direct C-H borylation using a pinacolborane
Maegawa, Yoshifumi; et al, Dalton Transactions, 2015, 44(29), 13007-13016

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

796851-30-4 (2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:796851-30-4)2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A864820
99%/99%/99%
250mg/1g/5g
155.0/318.0/490.0